molecular formula C15H21NO B5200283 3,5-dimethyl-1-(3-methylbenzoyl)piperidine

3,5-dimethyl-1-(3-methylbenzoyl)piperidine

Cat. No.: B5200283
M. Wt: 231.33 g/mol
InChI Key: MWGTWZBYNFUISA-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(3-methylbenzoyl)piperidine, also known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMP is a piperidine derivative that has been synthesized through various methods, which will be discussed in This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In this paper, we will explore the synthesis method of DMMP, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(3-methylbenzoyl)piperidine is not well understood, but it is believed to act as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in various physiological processes, including muscle contraction and cognitive function. Inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine, which can cause various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of acetylcholinesterase activity, which can lead to an increase in acetylcholine levels. This can cause various effects, such as muscle spasms, convulsions, and respiratory failure. This compound has also been shown to have an effect on the central nervous system, leading to cognitive impairment and memory loss.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-1-(3-methylbenzoyl)piperidine has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. This compound can also be used as a starting material for the synthesis of other compounds, which can have potential applications in various fields. However, this compound has several limitations, including its toxicity and potential health hazards, which require proper handling and safety precautions.

Future Directions

There are several future directions for the study of 3,5-dimethyl-1-(3-methylbenzoyl)piperidine, including the development of new synthesis methods to improve the yield and purity of this compound. This compound can also be studied for its potential applications in medicinal chemistry, particularly as a ligand for the development of new drugs. This compound can also be studied for its potential applications in coordination chemistry, which involves the formation of metal complexes. Further studies are needed to understand the mechanism of action of this compound and its potential effects on human health.

Scientific Research Applications

3,5-dimethyl-1-(3-methylbenzoyl)piperidine has been studied for its potential applications in scientific research, particularly in the field of organic chemistry. This compound can be used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. This compound has also been studied for its potential application as a ligand in coordination chemistry, which involves the formation of metal complexes. This compound can also be used as a starting material for the synthesis of chiral piperidine derivatives, which have potential applications in medicinal chemistry.

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-11-5-4-6-14(8-11)15(17)16-9-12(2)7-13(3)10-16/h4-6,8,12-13H,7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGTWZBYNFUISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,5-Dimethylpiperidine (0.73 g) and triethylamine (2.25 ml) were dissolved in dichloromethane (20 ml). A solution of 3-methylbenzoylchloride (1.00 g) in dichloromethane (10 ml) was added dropwise at the freezing point. After stirring for 30 minutes at 0° C., the reaction solution was poured into water (100 ml) and extracted with chloroform (50 ml). The organic layer was washed with saturated brine (100 ml), dried over anhydrous sodium sulfate and, after filtration, concentrated under reduced pressure. The residue was purified by silica gel flash column chromatography (developing solvent: n-hexane/ethyl acetate=4:1) to obtain the subject compound (NCR-1 cis form:trans form=9:1) (0.95 g, yield 63%) as a colorless oil. 1H-NMR (CDCl3, 500 MHz, δ; ppm) 0.76-1.86 (10H, m), 2.15-2.23 (0.9H, m), 2.36 (3H, s), 2.44-2.49 (0.9H, m), 3.08 (0.1H, m), 3.20 (0.1H, m), 3.32-3.34 (0.1H, m), 3.63-3.65 (0.9H, m), 7.14 (1H, d, J=7.3 Hz), 7.19 (1H, d, J=7.3 Hz), 7.20 (1H, s), 7.26 (1H, t, J=7.6 Hz); MS (EI) m/z: 231 (M+).
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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